2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Description
This compound features a thiazolo[2,3-c][1,2,4]triazole core substituted with a 4-chlorophenyl group at position 3. A thioether linkage connects this core to an ethanone moiety, which is further attached to a 6,7-dimethoxy-3,4-dihydroisoquinoline group. The 4-chlorophenyl substituent likely enhances lipophilicity and metabolic stability, while the dimethoxy groups on the dihydroisoquinoline may influence electronic properties and binding interactions in biological systems .
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3S2/c1-30-19-9-15-7-8-27(11-16(15)10-20(19)31-2)21(29)13-33-23-26-25-22-28(23)18(12-32-22)14-3-5-17(24)6-4-14/h3-6,9-10,12H,7-8,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWXSCCGEAZDBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex heterocyclic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The structure of the compound features a thiazole ring fused with a triazole ring and a chlorophenyl group. The presence of these functional groups contributes to its diverse biological activities. Its molecular formula is with a molecular weight of approximately 384.86 g/mol .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A related class of compounds, specifically 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones , demonstrated significant anticancer activity against various human cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma . The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation .
Table 1: Anticancer Activity Summary
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antibacterial and antifungal activities. Specifically, compounds in this class showed comparable efficacy to standard antibiotics against various strains of bacteria and fungi .
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 15.0 µg/mL | |
| Candida albicans | 10.0 µg/mL |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The thiazole and triazole moieties are known to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmitter regulation and has implications in neurodegenerative diseases . Additionally, the compound may disrupt essential cellular pathways by binding to active sites on target proteins.
Case Studies
In a notable study published in MDPI, researchers evaluated a series of thiazolo[3,2-b][1,2,4]triazole derivatives for their anticancer properties using in vitro assays on human colon cancer cells (HCT 116). One derivative exhibited an IC50 value of 4.363 µM compared to doxorubicin's IC50 value of approximately 0.5 µM . This indicates that while the compound shows promise as an anticancer agent, it may require further optimization for enhanced potency.
Scientific Research Applications
Molecular Formula
The molecular formula is , indicating a relatively complex structure with multiple functional groups that contribute to its reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that thiazolo-triazole derivatives exhibit significant antimicrobial properties. For instance:
Anticancer Properties
Compounds containing thiazole and triazole rings have been reported to inhibit cancer cell proliferation:
- Mechanisms of action may include the induction of apoptosis and inhibition of cell cycle progression in cancer cells .
Anti-inflammatory Effects
Studies suggest that derivatives similar to this compound can reduce inflammation markers in vitro:
- Potential pathways include inhibition of pro-inflammatory cytokines and modulation of immune responses .
Case Study 1: Antimicrobial Testing
A study published in Pharmacology Reports tested several thiazolo-triazole derivatives against common pathogens:
- Results : The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against resistant strains.
Case Study 2: Anticancer Efficacy
Another research article investigated the anticancer effects of thiazolo-triazole derivatives:
- Findings : The compound induced apoptosis in breast cancer cell lines through mitochondrial pathway activation.
Summary of Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share key structural motifs with the target molecule, enabling comparative analysis:
Substituent Effects on Physicochemical Properties
- Dihydroisoquinoline vs. Benzothiazole: The target’s 6,7-dimethoxy-dihydroisoquinoline may confer greater rigidity and π-stacking capacity compared to ECHEMI-690960-07-7’s benzothiazole, which offers a planar aromatic system .
- Thioether Linkage : Common in all compounds, this linkage provides stability against enzymatic cleavage while allowing structural flexibility .
Functional Implications
While biological data for the target compound are unavailable, insights can be drawn from related structures:
- Antimicrobial Activity : Thiazolo-triazole derivatives in –7 exhibit antimicrobial properties, likely due to heterocyclic motifs interacting with bacterial enzymes .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can researchers address low yields in heterocyclic coupling steps?
- Methodology : Utilize heterocyclic condensation reactions under controlled catalytic conditions. For example, describes a PEG-400-mediated synthesis with Bleaching Earth Clay (pH 12.5) at 70–80°C, achieving efficient thioether bond formation. To improve yields, consider varying solvents (e.g., glacial acetic acid for reflux, as in ) or optimizing stoichiometry of hydrazine derivatives. Monitor reaction progress via TLC and employ recrystallization in ethanol or water/acetone mixtures for purification .
Q. Which spectroscopic techniques are critical for structural validation, and how should conflicting spectral data be resolved?
- Methodology : Combine -NMR (to confirm aromatic protons and methoxy groups), -NMR (for carbonyl and heterocyclic carbons), and IR (to identify thioamide or thioether stretches). For discrepancies, cross-reference with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline). and emphasize NMR and IR for resolving ambiguities in substituent positioning .
Q. How can researchers design initial biological screening assays to evaluate this compound’s bioactivity?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the thiazolo-triazole scaffold’s known role in binding ATP pockets. Use cell viability assays (MTT or resazurin) for cytotoxicity profiling. and suggest referencing pharmacological databases for analogous compounds to select relevant targets .
Advanced Research Questions
Q. What statistical frameworks are appropriate for analyzing dose-response data in multi-target pharmacological studies?
- Methodology : Employ a split-plot design (as in ) to account for variables like concentration gradients and biological replicates. Use nonlinear regression models (e.g., Hill equation) for EC/IC calculations. For multi-target effects, apply ANOVA with post-hoc Tukey tests to distinguish significant interactions .
Q. How can contradictory results in enzymatic inhibition vs. cellular activity be rationalized?
- Methodology : Investigate pharmacokinetic factors (e.g., membrane permeability via PAMPA assays) or metabolic stability (using liver microsomes). highlights the role of substituents like 4-chlorophenyl in enhancing lipophilicity, which may improve cellular uptake but reduce aqueous solubility. Validate findings with proteomic profiling to identify off-target effects .
Q. What mechanistic insights can be gained from molecular docking studies of this compound’s thiazolo-triazole core?
- Methodology : Perform docking simulations (e.g., AutoDock Vina) using crystallographic structures of target proteins (e.g., EGFR or COX-2). Focus on hydrogen bonding with the triazole nitrogen and hydrophobic interactions with the 4-chlorophenyl group. Compare results with mutagenesis studies to validate binding residues. and emphasize the importance of thioether linkages in stabilizing ligand-receptor complexes .
Q. How should researchers assess environmental persistence and ecotoxicological risks during disposal?
- Methodology : Follow protocols from (Project INCHEMBIOL) to study abiotic degradation (hydrolysis/photolysis at varying pH/UV conditions) and bioaccumulation potential (logP calculations). Use Daphnia magna or Aliivibrio fischeri assays for acute toxicity screening. Monitor transformation products via LC-MS/MS .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
